N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide
Overview
Description
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzyl group, a furylmethyl group, a methylamino group, and a nitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Amination: Introduction of the methylamino group.
Benzylation: Addition of the 4-fluorobenzyl group.
Furylmethylation: Addition of the 2-furylmethyl group.
Each step would require specific reagents and conditions, such as:
Nitration: Using nitric acid and sulfuric acid.
Amination: Using methylamine.
Benzylation: Using 4-fluorobenzyl chloride.
Furylmethylation: Using 2-furylmethyl chloride.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a substituted benzamide.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of benzamides are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industry, such compounds can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide
- N-(4-bromobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide
Uniqueness
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-22-18-9-6-15(11-19(18)24(26)27)20(25)23(13-17-3-2-10-28-17)12-14-4-7-16(21)8-5-14/h2-11,22H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLCZMLIUGEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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